molecular formula C8H13ClN2O2 B2561404 N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide CAS No. 1353965-56-6

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide

Cat. No. B2561404
Key on ui cas rn: 1353965-56-6
M. Wt: 204.65
InChI Key: ISIKZYXUXLMZLU-UHFFFAOYSA-N
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Patent
US08993590B2

Procedure details

To a solution of chloroacetic acid (0.715 g, 7.56 mmol, 1 eq.) in DCM (15 mL) and THF (12 mL) at r.t. was added EDC.HCl (1.89 g, 9.83 mmol, 1.3 eq.) and HOBt (1.33 g, 9.83 mmol, 1.3 eq.). The reaction mixture was stirred at r.t. for 30 min and then 3-acetamidopyrrolidine (1.26 g, 9.83 mmol, 1.3 eq.) was added. After stirring two days at r.t., the reaction mixture was diluted with water, HCl 1M, and DCM. The aqueous phase was extracted with DCM five times. The combined organic layers were washed with a saturated NaHCO3 solution, with brine, dried over Na2SO4, filtered and concentrated in vacuo. The resulting crude oil was used as such in the next step.
Quantity
0.715 g
Type
reactant
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step One
Name
Quantity
1.33 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step Two
[Compound]
Name
water, HCl
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([OH:5])=O.CCN=C=NCCCN(C)C.Cl.C1C=CC2N(O)N=NC=2C=1.[C:28]([NH:31][CH:32]1[CH2:36][CH2:35][NH:34][CH2:33]1)(=[O:30])[CH3:29]>C(Cl)Cl.C1COCC1>[Cl:1][CH2:2][C:3]([N:34]1[CH2:35][CH2:36][CH:32]([NH:31][C:28](=[O:30])[CH3:29])[CH2:33]1)=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
0.715 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
1.89 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
1.33 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.26 g
Type
reactant
Smiles
C(C)(=O)NC1CNCC1
Step Three
Name
water, HCl
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at r.t. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring two days at r.t.
Duration
2 d
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with DCM five times
WASH
Type
WASH
Details
The combined organic layers were washed with a saturated NaHCO3 solution, with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClCC(=O)N1CC(CC1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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